tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
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Description
“tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclobutyl ring with two methyl groups at the 2-position, a hydroxyl group at the 3-position, and a tert-butyl carbamate group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.32 . It is a white solid .Scientific Research Applications
Hydroxyl Group Protection : tert-Butyl derivatives are crucial in protecting hydroxyl groups in chemical synthesis. The ethers of dimethyl-tert-butylsilyl, for instance, are stable under various conditions, making them useful for synthesizing prostaglandins and other compounds (Corey & Venkateswarlu, 1972).
Synthesis of Carbocyclic Analogues : tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for synthesizing carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is critical for understanding these analogues (Ober et al., 2004).
Insecticide Synthesis : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues are key for developing new pest control methods (Brackmann et al., 2005).
Synthesis of Enantiopure Compounds : tert-Butyl derivatives are used in the synthesis of enantiopure compounds, like N-protected β-hydroxyvaline. Such compounds have applications in pharmaceuticals and organic chemistry (Oku et al., 2004).
Stereochemistry Studies : Research on compounds like cis- and trans-3,4-benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobutene helps understand stereochemistry, which is vital in drug design and synthesis (Ishikawa et al., 2001).
Factor Xa Inhibitors Synthesis : tert-Butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is used for synthesizing stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates in developing factor Xa inhibitors (Wang et al., 2017).
Cytotoxicity Studies : Research on platinum(IV) carbamate complexes, including those with tert-butyl groups, is crucial for understanding their cytotoxicity and potential in cancer treatment (Wilson & Lippard, 2011).
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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